5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride

CAS No.: 1185294-53-4

Cat. No.: VC2805779

Molecular Formula: C11H16ClNO4

Molecular Weight: 261.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185294-53-4 |

|---|---|

| Molecular Formula | C11H16ClNO4 |

| Molecular Weight | 261.7 g/mol |

| IUPAC Name | 5-methyl-4-(morpholin-4-ylmethyl)furan-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO4.ClH/c1-8-9(6-10(16-8)11(13)14)7-12-2-4-15-5-3-12;/h6H,2-5,7H2,1H3,(H,13,14);1H |

| Standard InChI Key | FZIMAWVOPGCTNK-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(O1)C(=O)O)CN2CCOCC2.Cl |

| Canonical SMILES | CC1=C(C=C(O1)C(=O)O)CN2CCOCC2.Cl |

Introduction

Chemical Identity and Properties

Structural Characteristics

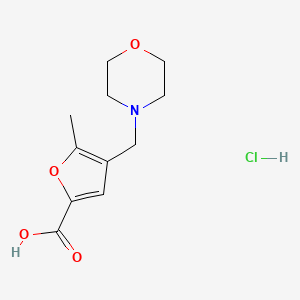

5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride possesses a distinctive chemical structure characterized by several key functional groups. The core structure includes a furan ring with multiple substituents: a methyl group at position 5, a morpholinomethyl group at position 4, and a carboxylic acid at position 2. The compound exists as a hydrochloride salt, which influences its physical properties and handling characteristics.

The key structural identifiers for this compound are presented in Table 1:

| Parameter | Value |

|---|---|

| IUPAC Name | 5-methyl-4-(morpholin-4-ylmethyl)furan-2-carboxylic acid;hydrochloride |

| CAS Number | 1185294-53-4 |

| Molecular Formula | C₁₁H₁₆ClNO₄ |

| Standard InChI | InChI=1S/C11H15NO4.ClH/c1-8-9(6-10(16-8)11(13)14)7-12-2-4-15-5-3-12;/h6H,2-5,7H2,1H3,(H,13,14);1H |

| Standard InChIKey | FZIMAWVOPGCTNK-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(O1)C(=O)O)CN2CCOCC2.Cl |

Table 1: Structural identifiers of 5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride

The compound contains multiple functional groups that contribute to its chemical behavior:

-

A furan ring (five-membered aromatic heterocycle with oxygen)

-

A carboxylic acid group (-COOH)

-

A morpholine ring (six-membered heterocycle with oxygen and nitrogen)

-

A methyl substituent

-

A methylene bridge connecting the morpholine to the furan ring

Physical Properties

The physical properties of 5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride are important for its handling, storage, and application in research settings. The key physical properties are summarized in Table 2:

| Property | Value |

|---|---|

| Molecular Weight | 261.7 g/mol |

| Physical State | Solid (at standard conditions) |

| Color | Not specified in available literature |

| Solubility | Water soluble (enhanced by hydrochloride salt formation) |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Density | Not specified in available literature |

Table 2: Physical properties of 5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride

As a hydrochloride salt, the compound generally exhibits enhanced water solubility compared to its free base form. This property makes it more suitable for certain research applications, particularly those requiring aqueous solutions or biological testing systems. The presence of the hydrochloride moiety typically influences the compound's stability, solubility profile, and behavior in various solvents.

Chemical Properties

Key chemical properties and reactivity patterns include:

-

Acid-Base Behavior: As a carboxylic acid, it can undergo acid-base reactions, forming carboxylate salts with bases. The presence of the hydrochloride makes it acidic in solution.

-

Esterification: The carboxylic acid group can react with alcohols to form esters, a common reaction that may be enhanced with catalysts to improve reaction rates and selectivity.

-

Nucleophilic Substitution: The morpholine nitrogen can act as a nucleophile in certain reactions, although its reactivity is moderated by the ring structure.

-

Aromatic Substitution: The furan ring may participate in electrophilic aromatic substitution reactions, though with different regioselectivity compared to benzene due to its heterocyclic nature.

-

Hydrogen Bonding: The compound can form hydrogen bonds through its carboxylic acid group (donor and acceptor) and the morpholine oxygen (acceptor), influencing its interactions with solvents and biological systems.

Synthesis and Preparation

Analytical Characterization

The identity, purity, and structural confirmation of 5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride are typically assessed using multiple complementary analytical techniques. The primary methods used for characterization include:

-

High-Performance Liquid Chromatography (HPLC): Used for purity determination and monitoring of reaction progress during synthesis. HPLC provides information about the compound's retention behavior and can be coupled with various detection methods to enhance sensitivity and specificity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compound. ¹H-NMR can confirm the presence and environment of hydrogen atoms, while ¹³C-NMR provides information about the carbon framework. Additional techniques like COSY, HSQC, and HMBC may be employed for complete structural elucidation.

-

Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands, particularly useful for confirming the presence of the carboxylic acid, furan ring, and morpholine moieties.

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, providing additional structural confirmation and purity assessment.

Table 3 outlines the expected key spectral characteristics for this compound:

| Analytical Technique | Expected Key Features |

|---|---|

| ¹H-NMR | Signals for furan CH (singlet), N-CH₂ protons (likely multiplet), morpholine protons (multiplets), CH₃ protons (singlet) |

| ¹³C-NMR | Signals for carboxylic carbon (~165-175 ppm), furan carbons (~105-160 ppm), methyl carbon (~10-15 ppm), morpholine carbons (~40-70 ppm) |

| IR | C=O stretch (~1700 cm⁻¹), O-H stretch of COOH (~2500-3300 cm⁻¹), C-O stretch, furan ring vibrations |

| MS | Molecular ion peak at m/z corresponding to [M+H]⁺ or [M-Cl]⁺, characteristic fragmentation pattern |

Table 3: Expected analytical characteristics for 5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride

Comparative Analysis

Related Compounds

5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride shares structural similarities with several related compounds that may exhibit comparable or contrasting properties. Understanding these relationships provides valuable context for researchers working with this compound. Table 4 presents a comparison with selected related compounds:

Table 4: Comparison of 5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride with related compounds

The parent compound (5-Methyl-4-(morpholinomethyl)furan-2-carboxylic acid) is identified in PubChem with CID 586899, establishing a clear relationship between the free base and its hydrochloride salt form .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume